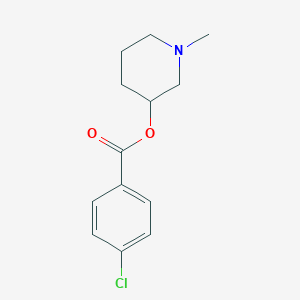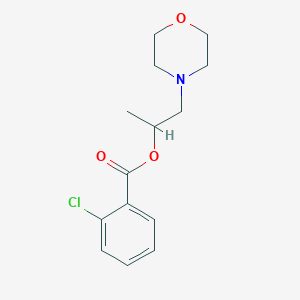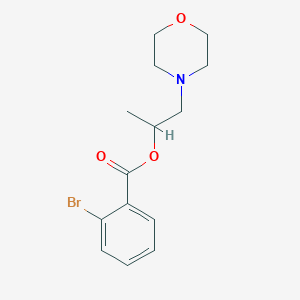
2-(Diethylamino)ethyl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl 4-methylbenzoate, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine is a member of the ester local anesthetic family and is used to numb the surface of the skin or mucous membranes.
作用机制
Benzocaine works by blocking the sodium ion channels responsible for transmitting signals of pain and discomfort. It does this by binding to the channels and preventing the influx of sodium ions into the nerve cells. This effectively blocks the transmission of pain signals from the affected area to the brain.
Biochemical and Physiological Effects:
Benzocaine has a number of biochemical and physiological effects on the body. It is rapidly absorbed through the skin or mucous membranes and metabolized in the liver. It has a short half-life and is rapidly excreted through the kidneys. Benzocaine can cause allergic reactions in some individuals, and prolonged use can lead to methemoglobinemia, a condition in which the blood is unable to carry oxygen effectively.
实验室实验的优点和局限性
Benzocaine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for studying pain and sensory perception. However, it has a short half-life and can be difficult to administer in precise doses. It can also cause allergic reactions in some individuals, which can complicate experimental results.
未来方向
There are a number of potential future directions for research on 2-(Diethylamino)ethyl 4-methylbenzoate. One area of interest is the development of more selective sodium channel blockers that can be used to target specific types of pain. Another area of interest is the development of new techniques for administering this compound, such as transdermal patches or nasal sprays. Additionally, research is needed to better understand the long-term effects of this compound use, particularly in individuals with preexisting medical conditions.
合成方法
Benzocaine can be synthesized through the esterification of p-aminobenzoic acid with ethanol and diethylamine. The reaction is catalyzed by hydrochloric acid and the resulting product is purified through recrystallization.
科学研究应用
Benzocaine has been widely used in scientific research as a tool to study the mechanisms of pain and sensory perception. It has been used to investigate the role of voltage-gated sodium channels in nociception, as well as the role of transient receptor potential channels in sensory processing.
属性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 4-methylbenzoate |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
InChI 键 |
LDZVENZNKUFGHJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)C |
规范 SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




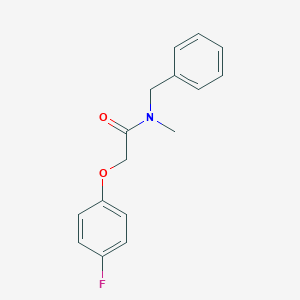
![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)
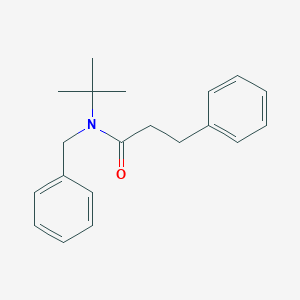
![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)

![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)
